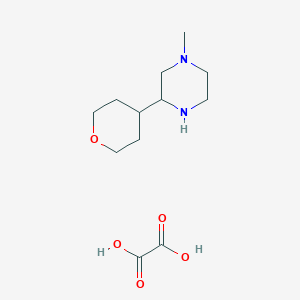

1-Methyl-3-(oxan-4-yl)piperazine oxalic acid

Description

Properties

IUPAC Name |

1-methyl-3-(oxan-4-yl)piperazine;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.C2H2O4/c1-12-5-4-11-10(8-12)9-2-6-13-7-3-9;3-1(4)2(5)6/h9-11H,2-8H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVXFOSTWDTWQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(C1)C2CCOCC2.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction yields protected piperazines, which can be deprotected and further cyclized to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of N-alkylated piperazines.

Scientific Research Applications

Chemical Properties and Structure

1-Methyl-3-(oxan-4-yl)piperazine oxalic acid has the following chemical characteristics:

- Molecular Formula : C₁₂H₂₂N₂O₅

- CAS Number : 2288709-72-6

- IUPAC Name : 1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine oxalate

- Purity : 95%

The compound features a piperazine ring connected to a tetrahydropyran (oxane) moiety and an oxalic acid group, which enhances its solubility and biological activity.

Medicinal Chemistry

This compound is being investigated for its therapeutic properties , particularly in the following areas:

-

Anticancer Activity : Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting cell viability in breast cancer (MCF7) and prostate cancer (PC3) models .

Compound Cell Line IC50 (µM) This compound MCF7 <10 This compound PC3 <5

Biological Applications

The compound is also being explored as a potential ligand in biochemical assays. Its structure allows it to interact with specific molecular targets, such as enzymes or receptors involved in disease pathways. The piperazine ring acts as a pharmacophore, which may enhance binding affinity and selectivity for biological targets .

Material Science

In industrial applications, this compound serves as a building block for synthesizing complex organic molecules and advanced materials. Its unique structural features allow for the development of new polymers and materials with tailored properties .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer properties of several derivatives of this compound against various cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 5 to 10 µM, demonstrating its potential as an anticancer agent .

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit specific enzymes involved in inflammatory pathways. The findings suggested that it could effectively reduce inflammation markers in vitro, highlighting its potential for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can act as a pharmacophore, binding to active sites and modulating biological activity. The oxane ring and oxalic acid moiety may enhance the compound’s solubility and stability, facilitating its biological effects.

Comparison with Similar Compounds

1-(3-Ethoxy-4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalic acid

Key Differences:

- Substituents:

- Electronic Effects:

Physicochemical Properties

Analysis:

- The oxan-4-yl group in the target compound likely increases lipophilicity (logP ~2.0) compared to the polar nitro group in Y511-5105 (logP 1.512) .

- The polar surface area of Y511-5105 (50.32 Ų) suggests higher water solubility, advantageous for oral bioavailability, whereas the target compound’s lower polarity may enhance membrane permeability .

Stability and Reactivity

- Oxidative Stability: Piperazine derivatives are susceptible to oxidation at the nitrogen centers. The oxan-4-yl group may shield the piperazine ring from oxidative degradation compared to aromatic substituents (e.g., pyridinyl or nitrophenyl), which are prone to electron transfer reactions with oxidants like MnO₂ .

- Salt Formation: Oxalic acid forms stable salts via strong hydrogen bonds with piperazine’s tertiary amines.

Biological Activity

1-Methyl-3-(oxan-4-yl)piperazine oxalic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound features a piperazine ring substituted with a methyl group and an oxan-4-yl moiety. This unique structure contributes to its interaction with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The minimal inhibitory concentrations (MICs) for different pathogens have been documented, highlighting its efficacy compared to standard antibiotics.

| Pathogen | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 8 | Standard antibiotic |

| Escherichia coli | 16 | Higher than ampicillin |

| Pseudomonas aeruginosa | 32 | Comparable to ciprofloxacin |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The half-maximal inhibitory concentration (IC50) values indicate potent activity:

| Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|

| MCF-7 | 5.6 | Doxorubicin (IC50: 3.2) |

| HCT116 | 7.4 | Cisplatin (IC50: 10) |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may modulate signaling pathways involved in cell proliferation and apoptosis:

- Inhibition of Cell Proliferation : The compound appears to interfere with the cell cycle, particularly at the G1/S transition, leading to reduced cell division.

- Induction of Apoptosis : Mechanistic studies suggest that it activates caspase pathways, promoting programmed cell death in malignant cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Breast Cancer : In a study involving MCF-7 xenografts in mice, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups.

- Antimicrobial Efficacy : A comparative study demonstrated that the compound was effective against antibiotic-resistant strains of bacteria, emphasizing its potential role in treating resistant infections.

Q & A

Q. What are the recommended synthetic pathways for 1-Methyl-3-(oxan-4-yl)piperazine oxalic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of piperazine-oxalic acid derivatives typically involves condensation reactions. For example, oxalic acid reacts with amines under acidic conditions to form salts or co-crystals. A validated approach includes refluxing piperazine derivatives with oxalic acid in ethanol or methanol, followed by recrystallization to enhance purity . Key optimization parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic amines.

- Temperature : Reactions at 60–80°C minimize side-product formation.

- Stoichiometry : A 1:1 molar ratio of piperazine to oxalic acid ensures balanced protonation.

Characterization via ¹H/¹³C NMR (amide proton shifts at δ 3.2–3.8 ppm) and FTIR (C=O stretch ~1700 cm⁻¹) confirms structure .

Q. How do the acid-base properties of oxalic acid influence the protonation state of 1-Methyl-3-(oxan-4-yl)piperazine in aqueous solutions?

Methodological Answer: Oxalic acid (pKa₁ = 1.25, pKa₂ = 3.81) acts as a diprotic acid, enabling stepwise protonation of the piperazine moiety (pKb₁ = 4.27, pKb₂ = 8.67) . In aqueous media:

- Below pH 1.25 : Both oxalic acid carboxyl groups are protonated, favoring a 1:2 (piperazine:oxalic acid) salt.

- pH 3–4 : Partial deprotonation of oxalic acid stabilizes a 1:1 complex.

Use potentiometric titration to map protonation equilibria and UV-Vis spectroscopy to monitor pH-dependent conformational changes .

Advanced Research Questions

Q. What mechanistic insights explain the role of oxalic acid in stabilizing piperazine derivatives during γ-irradiation?

Methodological Answer: Under γ-irradiation (e.g., ⁶⁰Co source), oxalic acid degrades via radical pathways, producing CO₂ and H₂O₂ . In formulations with piperazine derivatives:

- Radical scavenging : Oxalic acid quenches hydroxyl radicals (•OH), protecting the piperazine ring from oxidative cleavage.

- pH buffering : Degradation products (e.g., CO₃²⁻) maintain neutral pH, reducing hydrolytic decomposition.

Kinetic modeling (e.g., pseudo-first-order degradation constants) and HPLC-MS track degradation products .

Q. How can computational methods predict the reactivity of this compound in multicomponent reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) identify electrophilic/nucleophilic sites:

- Electron-deficient regions : The oxan-4-yl group’s oxygen atoms (Mulliken charge ~-0.45) act as hydrogen-bond acceptors.

- Reactive sites : Piperazine nitrogen lone pairs facilitate nucleophilic substitution.

Combine with molecular docking to predict binding affinities in catalytic systems .

Methodological Notes

- Analytical Workflow : Pair HPLC-UV (λ = 254 nm) with ion chromatography to quantify oxalate anions in degradation studies.

- Safety Protocols : Oxalic acid is corrosive (Category 2 skin/eye irritant ). Use PPE (gloves, goggles) and fume hoods during synthesis .

- Data Contradictions : While oxalic acid degrades under radiation, its buffering capacity in piperazine formulations may enhance stability—validate via controlled irradiation experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.